1-Iodo-8-methylnaphthalene

Descripción general

Descripción

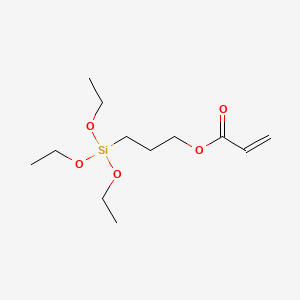

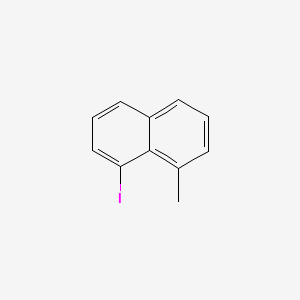

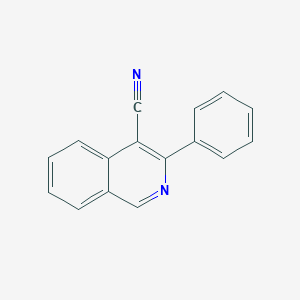

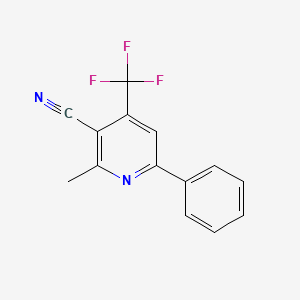

1-Iodo-8-methylnaphthalene is a chemical compound with the molecular formula C11H9I . It has an average mass of 268.094 Da and a monoisotopic mass of 267.974884 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The compound has a methyl group (-CH3) attached to the 8th carbon and an iodine atom attached to the 1st carbon of the naphthalene core .Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found in the search results, iodinated aromatic compounds like this are often used in organic synthesis. They can undergo various reactions such as palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 62-64 degrees Celsius . The compound has a molecular weight of 268.1 .Aplicaciones Científicas De Investigación

Fluorescence Tracer in Engine Applications

1-Methylnaphthalene is used as a laser-induced fluorescence tracer for imaging in internal combustion engines. Its stability and conversion in engine environments have been studied using supercontinuum laser absorption spectroscopy (Fendt et al., 2020). This research is significant for improving engine efficiency and reducing emissions.

Oxidation and Kinetic Modeling

The kinetics of 1-methylnaphthalene's oxidation have been explored in jet stirred reactors. The molecular species concentration profiles and the detailed chemical kinetic reaction mechanism were analyzed, providing valuable insights into combustion science and fuel research (Mati et al., 2007).

Structural Analysis in Liquid State

The atomic and molecular structure of liquid 1-methylnaphthalene has been investigated using X-ray diffraction. This research offers insights into the local arrangement of molecules, beneficial for understanding the properties of molecular liquids like 1-methylnaphthalene (Drozdowski, 2002).

Fuel Decay Analysis in High-Temperature Oxidation

Studies on the decay of 1-methylnaphthalene during oxidation in high-temperature environments reveal insights into its consumption routes. This research is crucial for the development of more efficient combustion processes (Shaddix et al., 1997).

Hydrogenation for Chemical Synthesis

The hydrogenation of 1-methylnaphthalene to produce methyldecalins has been achieved with high conversion rates. This process is significant in chemical synthesis, providing a pathway to valuable compounds (Demirel & Wiser, 1996).

Autoignition Study in Engine Fuels

1-Methylnaphthalene's ignition characteristics have been studied in a rapid compression machine. This research is fundamental for developing surrogate fuels for diesel engines, aiding in the improvement of engine performance and emissions (Kukkadapu & Sung, 2017).

Pyrolysis Mechanisms

The thermal decomposition of 1-methylnaphthalene has been analyzed, revealing significant information about the formation of various compounds during pyrolysis. This knowledge is essential for understanding thermal processes in industrial applications (Leininger et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mecanismo De Acción

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight (2681 g/mol) and its lipophilicity, may influence its absorption and distribution in the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Iodo-8-methylnaphthalene . Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets.

Propiedades

IUPAC Name |

1-iodo-8-methylnaphthalene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9I/c1-8-4-2-5-9-6-3-7-10(12)11(8)9/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHCWKTUYGFZRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=C2I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30514266 | |

| Record name | 1-Iodo-8-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

199111-38-1 | |

| Record name | 1-Iodo-8-methylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30514266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

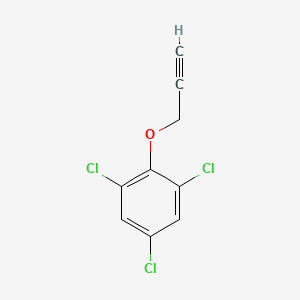

![1,2,3,5-Tetrachloro-4-[(3-iodoprop-2-yn-1-yl)oxy]benzene](/img/structure/B3064728.png)

![[U-Ring-13C6]-Benzenemethanol](/img/structure/B3064778.png)